![molecular formula C23H21N5O2S2 B2456723 3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-43-7](/img/structure/B2456723.png)
3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. It features a unique structure that combines a triazole ring with a quinazoline scaffold, making it a subject of interest for researchers.
Mechanism of Action
Mode of Action
It is known that donor–acceptor (d–a) conjugated polymers can favor the nonradiative thermal dissipation process, due to the formation of an intramolecular charge transfer (ict) state resulting from the electron cloud delocalization of the homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) .
Result of Action
The compound has been shown to have a high extinction coefficient and excellent photothermal conversion ability . This suggests that it could be used as a photothermal agent, converting absorbed light into heat. In experiments, nanoparticles of the compound have been used successfully for both in vitro and in vivo experiments . After intravenous administration and 808 nm laser irradiation, HeLa tumor-bearing mice achieved complete tumor remission without recurrence .
Preparation Methods
The synthesis of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Quinazoline Scaffold: The quinazoline ring is introduced through a series of condensation reactions.
Final Coupling: The thiophen-2-ylmethyl group is attached through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at specific positions on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazolines and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
3-(4-ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)triazolo[1,5-a]pyrimidin-5-amine: This compound has a similar structure but with an ethyl group instead of an isopropyl group.
Triazolothienopyrimidine derivatives: These compounds have a different core structure but share the triazole and sulfonyl functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-15(2)16-9-11-18(12-10-16)32(29,30)23-22-25-21(24-14-17-6-5-13-31-17)19-7-3-4-8-20(19)28(22)27-26-23/h3-13,15H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOQXPJLKVSKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2456640.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2456641.png)
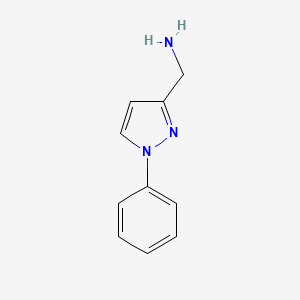
![7-(tert-butyl)-3-(2-chloro-6-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2456644.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2456646.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2456647.png)
![Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2456649.png)
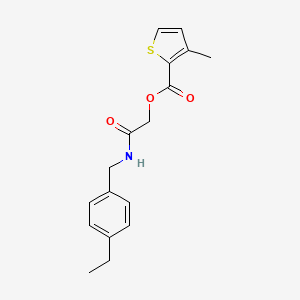
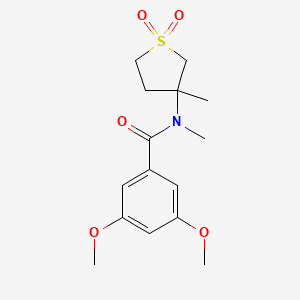
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2456659.png)
![1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B2456660.png)
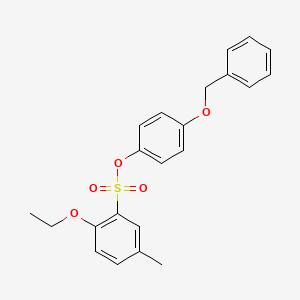
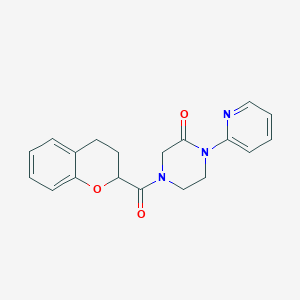
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2456663.png)
